N-(2-benzoyl-4-chlorophenyl)butanamide
説明
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for this compound is N-(2-benzoyl-4-chlorophenyl)butanamide , derived from its substituents:
- 2-Benzoyl-4-chlorophenyl : A benzene ring substituted with a ketone (benzoyl) at position 2 and chlorine at position 4.
- Butanamide : A four-carbon alkyl chain terminating in an amide group.
Alternative names include N-[4-chloro-2-(phenylcarbonyl)phenyl]butanamide and 2′-Benzoyl-4′-chlorobutyranilide.
Crystallographic Analysis and Three-Dimensional Configuration
Single-crystal X-ray diffraction studies reveal:
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1̄ |
| Unit cell dimensions | a = 9.6023(16) Å, b = 9.9881(17) Å, c = 13.406(2) Å |
| Angles | α = 77.627(2)°, β = 70.524(2)°, γ = 73.294(2)° |
| Volume | 1151.0(3) ų |
| Z | 2 |
The molecule exhibits a planar NC–O–C–C fragment, with dihedral angles of 66.71° and 59.61° between the chlorophenyl and benzoyl rings. Intramolecular hydrogen bonds (O–H⋯N: 2.477 Å) stabilize the conformation.
Comparative Molecular Geometry with Analogous Chlorophenyl Amides
Compared to N-(2-chlorophenyl)butanamide (C₁₀H₁₂ClNO), the benzoyl substitution in N-(2-benzoyl-4-chlorophenyl)butanamide introduces steric hindrance, increasing the C–Cl bond length to 1.737 Å versus 1.698 Å in simpler analogs. The butanamide chain adopts a gauche conformation, contrasting with the trans orientation in non-aromatic amides.
特性
分子式 |
C17H16ClNO2 |
|---|---|
分子量 |
301.8 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)butanamide |
InChI |
InChI=1S/C17H16ClNO2/c1-2-6-16(20)19-15-10-9-13(18)11-14(15)17(21)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,20) |
InChIキー |
BBNXOCYPRYPTPZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
正規SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
類似化合物との比較
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide
- Molecular Formula : C₁₅H₁₃ClN₂O₂
- Key Features: Substituted with a 2-aminoacetamide group instead of butanamide.
- Properties: Forms a reversible equilibrium with nordiazepam in acidic aqueous solutions but irreversibly degrades to C₁₃H₁₀NOCl . Detected via LC-MS (retention time: 3.0 min, m/z 289.0 [M+H]⁺) and characterized by NMR and IR spectroscopy . Lower molecular weight (288.1 Da) compared to the target compound, likely reducing lipophilicity.
N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide
- Molecular Formula: C₁₉H₁₃Cl₂NO₃S
- Key Features : Sulfonamide group replaces the amide, with an additional 4-chlorophenyl ring.
- Properties :
- Acts as a CCR2/CCR9 receptor inhibitor due to sulfonamide’s hydrogen-bonding capacity .
- Intramolecular N–H···O hydrogen bond stabilizes the crystal structure, with aromatic π-π interactions (dihedral angle: 10.6°) .
- Higher molecular weight (406.28 g/mol) and polarity compared to the target compound, enhancing aqueous solubility.
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Key Features : Contains pyrimidine and cyclopropanesulfonamide groups.
- Properties :
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
- Molecular Formula : C₂₀H₂₀ClN₃O₂S
- Key Features: Thiadiazole ring and 2-methylphenoxy group.
- Properties: High XLogP3 (4.8) indicates significant lipophilicity, favoring membrane permeability .
p-Fluoro-butyrylfentanyl
- Molecular Formula : C₂₃H₂₈FN₃O
- Key Features : Piperidine and fluorophenyl groups.
- Properties :
Structural and Functional Analysis
Molecular Weight and Polarity
Insights :
- The butanamide chain in the target compound balances lipophilicity (LogP ~3.5) for membrane penetration and solubility for bioavailability.
- Sulfonamide and thiadiazole groups increase molecular weight and polarity, affecting pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
